molecular formula C12H12N4 B15038823 (2-Methyl-3-phenyl-allylidene)-[1,2,4]triazol-4-yl-amine

(2-Methyl-3-phenyl-allylidene)-[1,2,4]triazol-4-yl-amine

Cat. No.: B15038823
M. Wt: 212.25 g/mol
InChI Key: TUAGATMTKGEPHX-YQQAFNMCSA-N
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Description

(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a phenyl group, which is a benzene ring attached to the main structure. The presence of these functional groups contributes to the compound’s reactivity and versatility in chemical reactions.

Preparation Methods

The synthesis of (1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route includes the condensation of a triazole derivative with a phenyl-substituted aldehyde or ketone. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the formation of the imine linkage. The reaction conditions, including temperature and solvent choice, can vary depending on the desired yield and purity of the final product .

Chemical Reactions Analysis

(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE undergoes various chemical reactions, including:

Scientific Research Applications

(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, forming stable complexes that exhibit unique reactivity and properties. Additionally, the compound can interact with biological macromolecules, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

(1E,2E)-2-METHYL-3-PHENYL-N-(4H-1,2,4-TRIAZOL-4-YL)PROP-2-EN-1-IMINE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

(E,E)-2-methyl-3-phenyl-N-(1,2,4-triazol-4-yl)prop-2-en-1-imine

InChI

InChI=1S/C12H12N4/c1-11(7-12-5-3-2-4-6-12)8-15-16-9-13-14-10-16/h2-10H,1H3/b11-7+,15-8+

InChI Key

TUAGATMTKGEPHX-YQQAFNMCSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/N2C=NN=C2

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NN2C=NN=C2

Origin of Product

United States

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